Methyl 3-ethyl-4-hydroxypyrrolidine-2-carboxylate 4-methylbenzenesulfonate
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Overview
Description
Methyl 3-ethyl-4-hydroxypyrrolidine-2-carboxylate 4-methylbenzenesulfonate is a complex organic compound with a unique structure that combines a pyrrolidine ring with a carboxylate ester and a sulfonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-ethyl-4-hydroxypyrrolidine-2-carboxylate 4-methylbenzenesulfonate typically involves multiple steps, starting with the preparation of the pyrrolidine ringThe final step involves the sulfonation of the compound using 4-methylbenzenesulfonyl chloride under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-ethyl-4-hydroxypyrrolidine-2-carboxylate 4-methylbenzenesulfonate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylate ester can be reduced to an alcohol.
Substitution: The sulfonate group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
Methyl 3-ethyl-4-hydroxypyrrolidine-2-carboxylate 4-methylbenzenesulfonate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of Methyl 3-ethyl-4-hydroxypyrrolidine-2-carboxylate 4-methylbenzenesulfonate involves its interaction with specific molecular targets. The hydroxyl and carboxylate groups can form hydrogen bonds with enzymes or receptors, modulating their activity. The sulfonate group can enhance the compound’s solubility and facilitate its transport across cell membranes .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate: Similar in structure but contains a thieno ring instead of a pyrrolidine ring.
{(3S,5R)-5-(2,4-Difluorophenyl)-5-[(1H-1,2,4-triazol-1-yl)methyl]tetrahydrofuran-3-yl}methyl 4-methylbenzenesulfonate: Contains a tetrahydrofuran ring and a triazole group, differing in its core structure and functional groups.
Uniqueness
Methyl 3-ethyl-4-hydroxypyrrolidine-2-carboxylate 4-methylbenzenesulfonate is unique due to its combination of a pyrrolidine ring with a carboxylate ester and a sulfonate group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C15H23NO6S |
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Molecular Weight |
345.4 g/mol |
IUPAC Name |
4-methylbenzenesulfonic acid;methyl 3-ethyl-4-hydroxypyrrolidine-2-carboxylate |
InChI |
InChI=1S/C8H15NO3.C7H8O3S/c1-3-5-6(10)4-9-7(5)8(11)12-2;1-6-2-4-7(5-3-6)11(8,9)10/h5-7,9-10H,3-4H2,1-2H3;2-5H,1H3,(H,8,9,10) |
InChI Key |
RMIAZGFKBPOZLX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(CNC1C(=O)OC)O.CC1=CC=C(C=C1)S(=O)(=O)O |
Origin of Product |
United States |
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